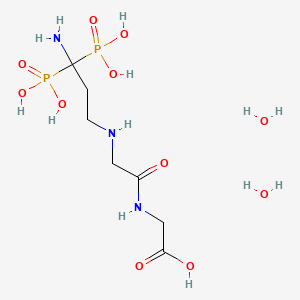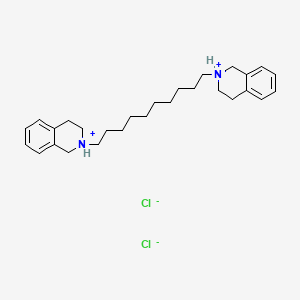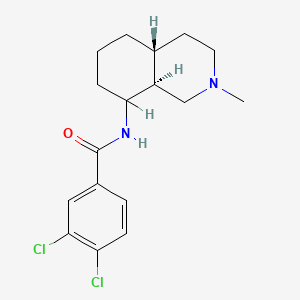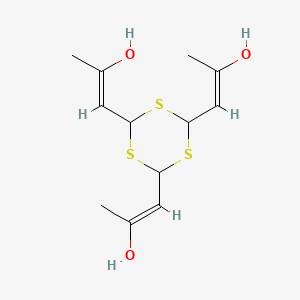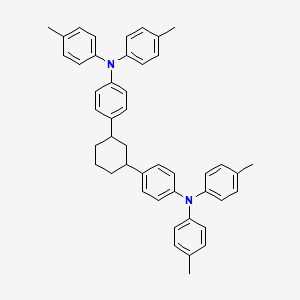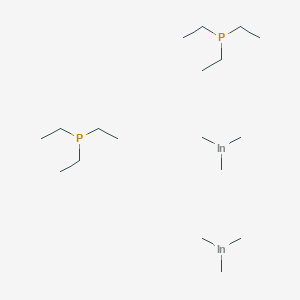
Trimethyl(triethylphosphine)indium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(triethylphosphine)indium is an organometallic compound with the molecular formula C9H24InP. It is a coordination complex where indium is bonded to three methyl groups and one triethylphosphine ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl(triethylphosphine)indium can be synthesized through the reaction of indium trichloride with trimethylaluminum and triethylphosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
InCl3+3AlMe3+PEt3→InMe3(PEt3)+3AlClMe2
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Trimethyl(triethylphosphine)indium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indium oxides and phosphine oxides.
Substitution: The triethylphosphine ligand can be substituted with other ligands, such as phosphites or phosphines.
Decomposition: At elevated temperatures, the compound can decompose to form indium metal and volatile organic byproducts.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or hydrogen peroxide can be used for oxidation reactions.
Substitution Reagents: Other phosphines or phosphites can be used for ligand exchange reactions.
Decomposition Conditions: High temperatures (above 100°C) are typically required for decomposition.
Major Products:
Oxidation Products: Indium oxides and phosphine oxides.
Substitution Products: New indium-phosphine complexes.
Decomposition Products: Indium metal and volatile organic compounds.
Scientific Research Applications
Trimethyl(triethylphosphine)indium has several scientific research applications:
Materials Science: It is used as a precursor for the deposition of indium-containing thin films and nanoparticles.
Catalysis: The compound serves as a catalyst or catalyst precursor in various organic transformations, including hydrogenation and polymerization reactions.
Spectroscopy: It is used in spectroscopic studies to introduce indium atoms into reactive environments for diagnostic purposes
Mechanism of Action
The mechanism of action of trimethyl(triethylphosphine)indium involves the coordination of the triethylphosphine ligand to the indium center, which stabilizes the compound and influences its reactivity. The compound can undergo ligand exchange, oxidation, and decomposition reactions, with the triethylphosphine ligand playing a crucial role in these processes. The molecular targets and pathways involved include the formation of indium-phosphine complexes and the generation of reactive intermediates during decomposition .
Comparison with Similar Compounds
Trimethylphosphine: An organophosphorus compound with the formula P(CH3)3, commonly used as a ligand in coordination chemistry.
Trimethylindium: An organoindium compound with the formula In(CH3)3, used as a precursor for indium-containing materials.
Uniqueness: Trimethyl(triethylphosphine)indium is unique due to the presence of both methyl and triethylphosphine ligands, which provide distinct steric and electronic properties. This combination allows for versatile reactivity and applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
87224-89-3 |
|---|---|
Molecular Formula |
C18H48In2P2 |
Molecular Weight |
556.2 g/mol |
IUPAC Name |
triethylphosphane;trimethylindigane |
InChI |
InChI=1S/2C6H15P.6CH3.2In/c2*1-4-7(5-2)6-3;;;;;;;;/h2*4-6H2,1-3H3;6*1H3;; |
InChI Key |
PCJIBLWYPPAVQF-UHFFFAOYSA-N |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.C[In](C)C.C[In](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride](/img/structure/B13770498.png)
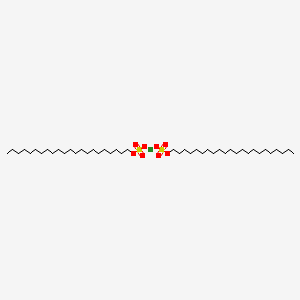


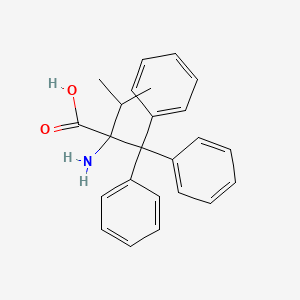
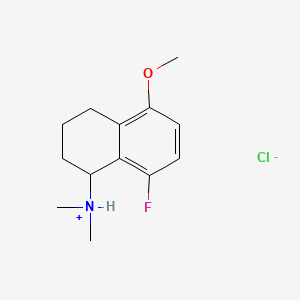
![6-Bromo-6H-dibenzo[d,g][1,3,6,2]trithiastibocine](/img/structure/B13770541.png)
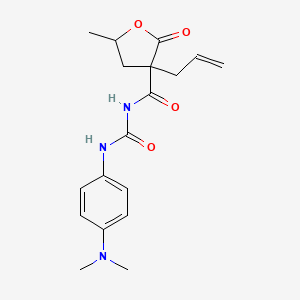
![1,2-Dihydropyrimido[5,4-e][1,2,4]triazine-3,5-dione](/img/structure/B13770549.png)
